4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile
Overview
Description
PF-06445974 is a compound that has garnered significant interest in the scientific community due to its potential applications in medical imaging and research. It is a selective radioligand that preferentially binds to phosphodiesterase-4B, an enzyme involved in the metabolism of cyclic adenosine monophosphate. This compound has been evaluated for its ability to label phosphodiesterase-4B in the brain, making it a valuable tool for studying neurological conditions such as depression and dementia .
Preparation Methods
The synthesis of PF-06445974 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its binding affinity and selectivity. The synthetic route typically involves the use of advanced organic chemistry techniques, including nucleophilic substitution and palladium-catalyzed coupling reactions. Industrial production methods focus on optimizing reaction conditions to achieve high yields and purity, often involving the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
PF-06445974 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of PF-06445974 to enhance its binding properties .
Scientific Research Applications
PF-06445974 has a wide range of scientific research applications, including:
Chemistry: Used as a radioligand in positron emission tomography imaging to study the distribution and density of phosphodiesterase-4B in the brain.
Biology: Helps in understanding the role of phosphodiesterase-4B in cellular signaling pathways and its involvement in various neurological conditions.
Medicine: Potentially useful in the diagnosis and treatment of conditions such as depression and dementia by providing insights into the underlying molecular mechanisms.
Mechanism of Action
PF-06445974 exerts its effects by selectively binding to phosphodiesterase-4B, an enzyme that metabolizes cyclic adenosine monophosphate. By inhibiting this enzyme, PF-06445974 increases the levels of cyclic adenosine monophosphate in the brain, which can modulate various signaling pathways involved in mood regulation and cognitive function. The molecular targets and pathways involved include the cyclic adenosine monophosphate-dependent protein kinase pathway and the cyclic adenosine monophosphate response element-binding protein pathway .
Comparison with Similar Compounds
PF-06445974 is unique in its high selectivity and binding affinity for phosphodiesterase-4B compared to other similar compounds. Some similar compounds include:
Rolipram: A non-selective phosphodiesterase-4 inhibitor with lower selectivity for phosphodiesterase-4B.
Roflumilast: Another phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease, but with different binding properties.
Apremilast: A phosphodiesterase-4 inhibitor used in the treatment of psoriasis and psoriatic arthritis, with a broader range of activity.
PF-06445974 stands out due to its high selectivity for phosphodiesterase-4B, making it a valuable tool for studying the specific role of this enzyme in various neurological conditions.
Properties
IUPAC Name |
4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-15-10-12(3-4-13(15)11-22)17-18-16(2-1-7-23-18)25-9-8-24(14-5-6-14)20(26)19(17)25/h1-4,7,10,14H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTCDMZVTLNYLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN3C4=C(C(=C3C2=O)C5=CC(=C(C=C5)C#N)F)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055776-17-3 | |
Record name | PF-06445974 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055776173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06445974 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ6344143 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.